![molecular formula C14H12O2 B562242 4-Benzyloxy-[7-13C]benzaldehyde CAS No. 827308-41-8](/img/structure/B562242.png)
4-Benzyloxy-[7-13C]benzaldehyde
Übersicht
Beschreibung
4-Benzyloxy-[7-13C]benzaldehyde is a carbon-13 labeled organic compound that is commonly used in scientific research. It is a benzaldehyde derivative with a 13C isotope at the seventh carbon position. This compound is used in various fields of research, including medical, environmental, and industrial research.
Vorbereitungsmethoden
The synthesis of 4-Benzyloxy-[7-13C]benzaldehyde typically involves the introduction of a benzyloxy group to a benzaldehyde molecule. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Benzyloxy-[7-13C]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-[7-13C]benzaldehyde is widely used in scientific research due to its stable carbon-13 isotope, which makes it an excellent reference compound in spectroscopic studies. It is used as a model for studying reaction mechanisms and as a reference standard for nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is used in the synthesis of various organic compounds, including ligands for estrogen receptors and other biologically active molecules .
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-[7-13C]benzaldehyde involves its interaction with specific molecular targets and pathways. In spectroscopic studies, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior of the compound in different chemical environments. This helps in understanding the reaction mechanisms and the structural properties of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxy-[7-13C]benzaldehyde can be compared with other similar compounds such as:
4-(Benzyloxy)benzaldehyde: This compound is similar but does not have the carbon-13 isotope.
4-(Methylthio)benzaldehyde: This compound has a methylthio group instead of a benzyloxy group and is used in different chemical reactions and applications.
4-(Difluoromethoxy)benzaldehyde: This compound has a difluoromethoxy group and is used in the synthesis of fluorinated organic compounds.
The uniqueness of this compound lies in its carbon-13 labeling, which provides valuable insights in spectroscopic studies and enhances its utility in scientific research .
Eigenschaften
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661804 | |
| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827308-41-8 | |
| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
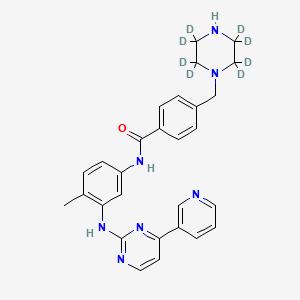
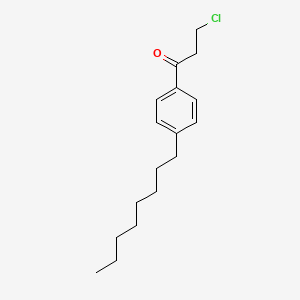



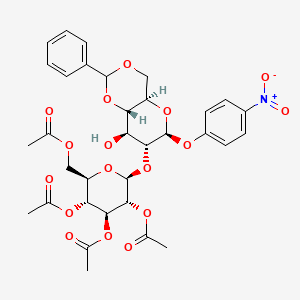
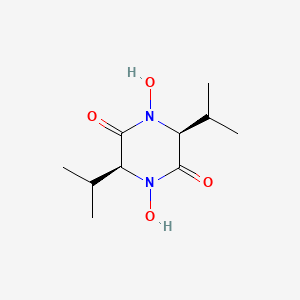
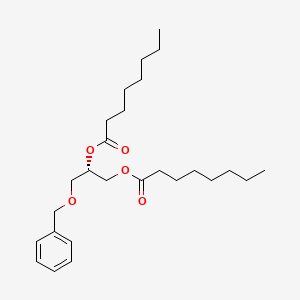
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
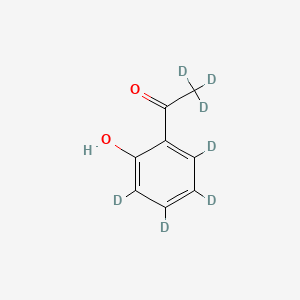
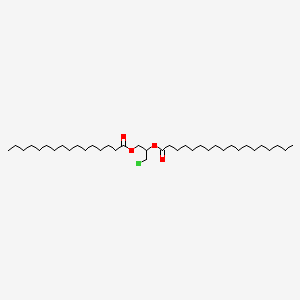
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
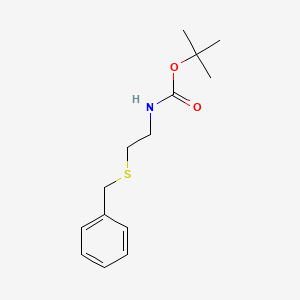
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
